2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features an indole ring, a thiophene ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Thiophene and Pyridine Integration: The thiophene and pyridine rings are synthesized separately and then coupled with the indole derivative using cross-coupling reactions such as Suzuki or Heck reactions.
Final Coupling: The final step involves the coupling of the indole-thiophene-pyridine intermediate with acetamide under specific conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-2-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide lies in its specific arrangement of the indole, thiophene, and pyridine rings, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-indol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-19(13-23-10-7-15-4-1-2-6-18(15)23)22-12-16-5-3-9-21-20(16)17-8-11-25-14-17/h1-11,14H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKZWHJTQOHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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